コレステラミンの翻訳名

概要

説明

Cholestrylamine is a synthetic compound that has become increasingly popular in scientific research due to its unique properties. It is a polyamine derivative, which is a type of compound that contains two or more amine groups. Cholestrylamine is a colorless, odorless, and non-toxic compound that is composed of a choline moiety and a polyamine chain. It is used in a variety of laboratory experiments, including those involving drug delivery, cell culture, and nanotechnology.

科学的研究の応用

胆汁酸調節

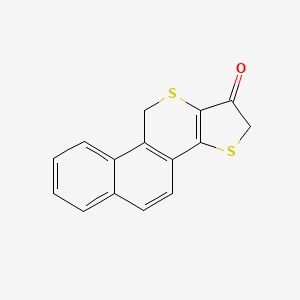

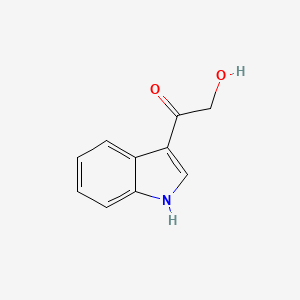

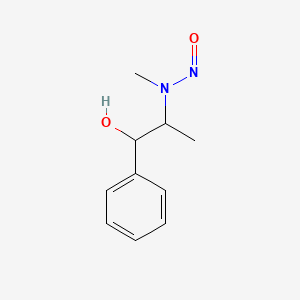

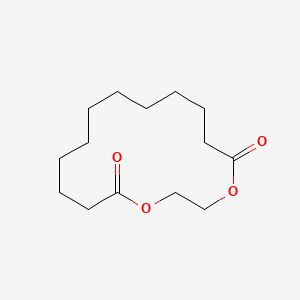

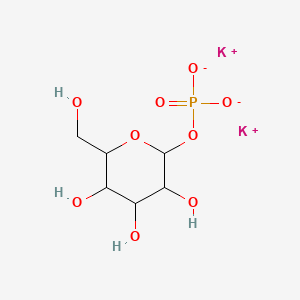

コレステラミンの翻訳名、別名コレスチラミンは、胆汁酸捕捉剤です {svg_1}. これは、消化されない陽イオン性の樹脂であり、腸内の胆汁酸と結合して不溶性複合体を形成し、糞便中に排泄されます {svg_2}. この結合により、胆汁酸の腸肝循環が減少するため、肝臓におけるコレステロールから胆汁酸への変換に対するフィードバック調節が緩和されます {svg_3}.

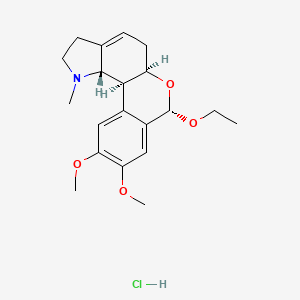

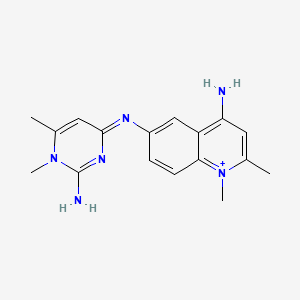

高コレステロール血症の治療

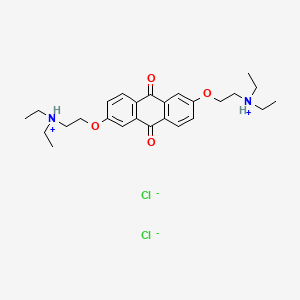

コレステラミンの翻訳名は、主に原発性高コレステロール血症および軽度高トリグリセリド血症を伴う高コレステロール血症の治療に使用されます {svg_4}. 結果として肝細胞のコレステロール含有量が減少するため、LDL受容体の発現が亢進し、血清LDLコレステロール濃度が低下します {svg_5}.

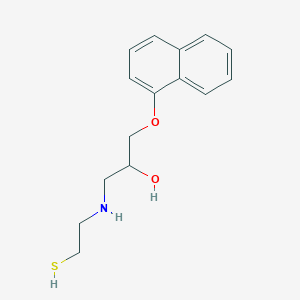

胆汁うっ滞性そう痒症の治療

コレステラミンの翻訳名は、胆汁うっ滞性そう痒症、特に原発性硬化性胆管炎の治療に広く使用されてきました {svg_6}.

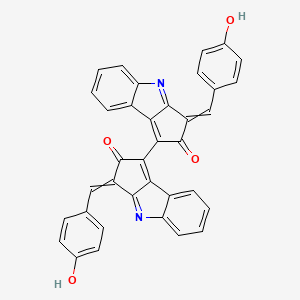

2型糖尿病(DMT2)およびメタボリックシンドロームの治療

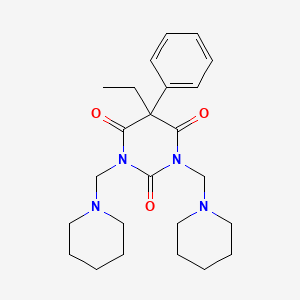

最近の研究では、コレステラミンの翻訳名などの胆汁酸捕捉剤が、2型糖尿病(DMT2)、メタボリックシンドローム {svg_7}だけでなく、インスリン抵抗性 {svg_8}の治療において重要な役割を果たすことが示されています。

胆汁酸吸収不良による下痢の管理

コレステラミンの翻訳名による胆汁酸恒常性の調節は、胆汁酸吸収不良による下痢の管理に良い臨床効果を発揮します {svg_9}.

肝臓コレステロールの調節

コレステラミンの翻訳名治療による胆汁酸の腸肝循環の遮断は、肝臓におけるコレステロールの需要を高めます {svg_10}. 肝臓はこの状況に応じて、コレステロール合成を増加させ、リポタンパク質コレステロールの取り込みを強化する可能性があります {svg_11}.

腸内細菌叢への影響

コレステラミンの翻訳名による胆汁酸代謝の調節は、腸内細菌叢の変化を通して、エネルギー、グルコース、脂質代謝を変化させる可能性があります {svg_12}.

エネルギー、グルコース、脂質代謝への影響

コレステラミンの翻訳名治療は、エネルギー、グルコース、脂質代謝を変化させる可能性があります {svg_13}. これは、腸内細菌叢のコミュニティに関連しており、宿主の代謝に大きな影響を与えます {svg_14}.

作用機序

Cholestyramine forms a resin that acts as a bile acid sequestrant to limit the reabsorption of bile acids in the gastrointestinal tract . Cholestyramine resin is a strong anion exchange resin, allowing it to exchange its chloride anions with anionic bile acids present in the gastrointestinal tract and form a strong resin matrix .

Safety and Hazards

生化学分析

Biochemical Properties

Cholesterylamine plays a crucial role in biochemical reactions by binding to bile acids in the gastrointestinal tract. This binding prevents the reabsorption of bile acids, leading to their excretion in the feces . The primary biomolecules that cholesterylamine interacts with are bile acids, which are synthesized from cholesterol in the liver . The interaction between cholesterylamine and bile acids is facilitated by the quaternary ammonium groups on the resin, which exchange chloride anions with the anionic bile acids .

Cellular Effects

Cholesterylamine affects various types of cells and cellular processes. By binding to bile acids, cholesterylamine reduces the reabsorption of these acids, leading to a decrease in cholesterol levels in the blood . This reduction in cholesterol levels can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the liver increases the conversion of cholesterol to bile acids to compensate for the loss, which can affect the expression of genes involved in cholesterol metabolism .

Molecular Mechanism

At the molecular level, cholesterylamine exerts its effects by forming a resin that acts as a bile acid sequestrant . The resin exchanges its chloride anions with the anionic bile acids present in the gastrointestinal tract, forming a strong resin matrix . This binding interaction prevents the reabsorption of bile acids, leading to their excretion in the feces. As a result, the liver converts more cholesterol into bile acids to maintain normal levels, thereby lowering plasma cholesterol levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cholesterylamine can change over time. The stability and degradation of cholesterylamine are important factors to consider. Cholesterylamine is relatively stable, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . Over time, the continuous use of cholesterylamine can lead to a sustained reduction in cholesterol levels and an increase in bile acid excretion .

Dosage Effects in Animal Models

The effects of cholesterylamine vary with different dosages in animal models. At lower doses, cholesterylamine effectively reduces cholesterol levels without significant adverse effects . At higher doses, toxic or adverse effects such as gastrointestinal discomfort and nutrient malabsorption may occur . The threshold effects observed in these studies indicate that careful dosage management is essential to maximize the benefits of cholesterylamine while minimizing potential risks .

Metabolic Pathways

Cholesterylamine is involved in metabolic pathways related to bile acid metabolism. By binding to bile acids in the gastrointestinal tract, cholesterylamine prevents their reabsorption and promotes their excretion . This process leads to an increase in the conversion of cholesterol to bile acids in the liver, which helps to lower plasma cholesterol levels . The enzymes and cofactors involved in this pathway include cholesterol 7α-hydroxylase, which catalyzes the rate-limiting step in bile acid synthesis .

Transport and Distribution

Cholesterylamine is transported and distributed within the gastrointestinal tract. It interacts with bile acids in the intestines, forming an insoluble complex that is excreted in the feces . The transporters and binding proteins involved in this process include bile acid transporters, which facilitate the movement of bile acids within the gastrointestinal tract . Cholesterylamine’s localization and accumulation are primarily within the intestines, where it exerts its effects .

Subcellular Localization

The subcellular localization of cholesterylamine is primarily within the gastrointestinal tract, where it binds to bile acids . The activity and function of cholesterylamine are influenced by its localization within the intestines.

特性

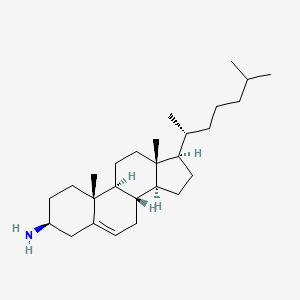

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H47N/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,21-25H,6-8,10-17,28H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPZWPHDULZYFR-DPAQBDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H47N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943681 | |

| Record name | Cholest-5-en-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126-93-4 | |

| Record name | Cholesterylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2126-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesterylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002126934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholest-5-en-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-chloro-6,7,8-trideoxy-2-O-hexadecanoyl-6-{[hydroxy(1-methyl-4-propylpyrrolidin-2-yl)methylidene]amino}-1-thiooctopyranoside--hydrogen chloride (1/1)](/img/structure/B1195577.png)

![1h,3h-Pyrrolo[1,2-c]thiazole-7-carboxamide, 3-(3-pyridinyl)-](/img/structure/B1195584.png)

![(2R)-2-amino-6-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]hexanoic acid](/img/structure/B1195589.png)